2-(Perfluorohexyl)ethyl methacrylate is a fluorinated methacrylate compound with significant applications in materials science and polymer chemistry. Its molecular formula is and it has a molecular weight of 432.18 g/mol. This compound is characterized by its unique perfluorinated alkyl chain, which imparts distinctive physical and chemical properties, such as enhanced hydrophobicity and chemical resistance.
The compound is synthesized primarily from methacrylic acid and perfluorohexanol. It is commercially available from various suppliers, and its synthesis can be optimized for high yields through specific reaction conditions involving catalysts and solvents.
2-(Perfluorohexyl)ethyl methacrylate belongs to the category of perfluoroalkyl substances, specifically classified under fluorinated methacrylates. These compounds are known for their potential environmental persistence and bioaccumulation, raising concerns regarding their safety and regulatory status.
The synthesis of 2-(Perfluorohexyl)ethyl methacrylate can be achieved through several methods, with the most common involving the reaction of methacrylic acid with perfluorohexanol in the presence of an acid catalyst. A typical procedure includes:
The reaction typically yields around 94% efficiency, with purification processes including silica gel filtration and vacuum distillation to isolate the final product .
The molecular structure of 2-(Perfluorohexyl)ethyl methacrylate features a methacrylate backbone with a long perfluorinated chain. The structure can be represented as follows:
2-(Perfluorohexyl)ethyl methacrylate participates in radical polymerization reactions, which are crucial for forming polymers with desirable properties. The compound can copolymerize with other vinyl monomers to create materials with tailored characteristics.
The copolymerization process generally involves:
The primary mechanism of action for 2-(Perfluorohexyl)ethyl methacrylate involves its ability to form a protective layer on surfaces due to its superhydrophobic properties. This layer significantly reduces surface energy, leading to water repellency and anti-fouling characteristics.
The effectiveness of this compound is attributed to its long fluoroalkyl chain, which enhances stability against environmental degradation while maintaining low surface tension .
Relevant analyses include Fourier transform infrared spectroscopy for functional group identification and nuclear magnetic resonance spectroscopy for structural elucidation .
2-(Perfluorohexyl)ethyl methacrylate finds extensive use in various scientific fields:
The industrial synthesis of 2-(Perfluorohexyl)ethyl methacrylate (PFHEMA, CAS 2144-53-8) predominantly follows an acid-catalyzed esterification pathway between 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-ol (perfluorinated alcohol) and methacrylic acid. This reaction yields PFHEMA with a molecular formula of C₁₂H₉F₁₃O₂ and molecular weight of 432.18 g/mol [1]. The reaction leverages the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of methacrylic acid, forming a tetrahedral intermediate that subsequently eliminates water to generate the ester linkage. The perfluorinated chain introduces significant steric bulk and electron-withdrawing characteristics that necessitate optimized reaction conditions to achieve practical reaction rates and high yields.
The stoichiometric balance between methacrylic acid and perfluorinated alcohol critically influences esterification efficiency. Industrial protocols utilize a molar excess of methacrylic acid (typically 10% excess: 6.6 mol methacrylic acid per 6.0 mol alcohol) to drive equilibrium toward ester formation and compensate for the steric hindrance imposed by the bulky perfluorohexyl group [1]. This approach achieves near-quantitative alcohol conversion when combined with continuous water removal. The perfluorinated alcohol's strong electron-withdrawing nature reduces nucleophilicity, requiring prolonged reaction times (typically 5 hours) at elevated temperatures. Reactant purity is paramount, as impurities can accelerate undesirable side reactions like Michael addition or ether formation.
Table 1: Standard Esterification Reaction Parameters for PFHEMA Synthesis
Component | Role | Molar Ratio | Mass per 6.0 mol Alcohol | Function |
---|---|---|---|---|
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-ol | Reactant | 1.0 | 2.18 kg | Provides fluorinated chain |
Methacrylic acid | Reactant | 1.1 | 0.567 kg | Electrophilic partner |
p-Toluenesulfonic acid monohydrate | Catalyst | 0.13 | 0.148 kg | Proton donor |
Hydroquinone | Inhibitor | 0.01 (initial) | 6.59 g (initial) | Radical scavenger |
Toluene | Solvent | - | 2 L | Azeotrope formation |
p-Toluenesulfonic acid (p-TsOH) serves as the workhorse catalyst for PFHEMA synthesis due to its strong Brønsted acidity, thermal stability at reflux temperatures (115°C), and tolerance toward fluorinated groups. Typical loading ranges from 13-15 mol% relative to alcohol (0.78 mol per 6.0 mol alcohol) [1]. This high catalyst loading compensates for partial deactivation via interaction with electron-deficient perfluoroalkyl groups. Crucially, hydroquinone (60 mmol initial, supplemented with 12 mmol post-reaction) is incorporated as a radical polymerization inhibitor. It intercepts methacrylate-derived radicals through quinone formation, preventing premature gelation or oligomerization during the high-temperature esterification. Without hydroquinone, the reaction mixture rapidly undergoes Michael addition and polymerization, reducing monomer yield and complicating purification.
Toluene emerges as the optimal solvent despite alternatives like xylene or cyclohexane due to its ideal azeotrope with water (boiling point 85°C, 13.5% water w/w), moderate environmental impact, and excellent solubilizing power for both reactants. The reaction employs reflux dehydration at 115°C for 5 hours, during which the azeotrope facilitates continuous water removal, shifting reaction equilibrium toward ester formation [1]. Solvent volume (2L per 2.18kg alcohol) balances adequate reactant dissolution with efficient water separation. Hydrofluoroethers (HFEs) have been explored for specialized applications but offer no significant advantage in bulk synthesis despite their fluorophilic nature [3]. Toluene's lower cost, ease of recovery, and established safety profile make it industrially preferred.
Industrial PFHEMA production achieves remarkable scalability with batch sizes exceeding 2 kg per run while maintaining yields >94% [1] [2]. Key scalability considerations include:
Table 2: Industrial Production Metrics and Regional Focus for PFHEMA
Production Aspect | Metric | Region/Condition | Impact on Manufacturing |
---|---|---|---|
Batch size | 2-5 kg | Global standard | Economies of scale |
Projected market value (2025) | $69 million | Global | Investment in capacity |
Production CAGR (2025-2033) | 4.8% | Asia-Pacific (highest) | Capacity expansion |
Purity focus | 98-99% | North America/Europe | Advanced purification needed |
Raw material access | Fluorochemical supply chains | East Asia dominance | Cost efficiency |
Crude PFHEMA requires rigorous purification to achieve technical (98%) or premium (99%) grades. The process involves:
Vacuum Distillation under reduced pressure (typically 1-5 mmHg) separates PFHEMA (boiling point ~120°C at 2 mmHg) from high-boiling dimers, unreacted methacrylic acid, and fluorinated alcohol residues. Distillation temperatures are carefully controlled below 140°C to prevent thermal decomposition of the perfluorohexyl chain or transesterification. Thin-film evaporators are preferred industrially for their short residence time, minimizing exposure to elevated temperatures.
Inhibitor Management is critical throughout purification. Hydroquinone concentration is maintained at 0.1-0.3 wt% during distillation by supplemental addition (e.g., 1.32g post-silica filtration per 2.18kg alcohol) [1]. Post-distillation, inhibitor levels are adjusted based on application: textile coatings tolerate higher hydroquinone, while electronic-grade PFHEMA undergoes additional alumina chromatography to reduce inhibitor content below 50 ppm. Alternative inhibitors like methoxyhydroquinone or TEMPO are explored for reduced discoloration but lack cost-effectiveness.
Adsorbent Treatments complement distillation. Pre-distillation, silica gel (150g) removes residual sulfonic acids and metal ions. Post-distillation, activated carbon or specialized fluorophilic adsorbents like fluorous porous poly methacrylate-divinyl benzene (FPMD) may be employed for trace contaminant removal, particularly for 99% purity grades demanded by fluorosurfactant manufacturers [3].
Table 3: Purification Techniques and Their Efficacy in PFHEMA Production
Technique | Conditions | Removed Impurities | Purity Outcome | Yield Impact |
---|---|---|---|---|
Vacuum distillation | 120-140°C @ 1-5 mmHg | Unreacted MAA, dimers, oligomers | 98-99% | 85-90% recovery |
Silica gel filtration | Ambient, triethylamine-treated | p-TsOH residues, ions | Acid number <0.1 mg KOH/g | <2% loss |
Hydroquinone stabilization | 0.1-0.3 wt% in final product | Polymerizing radicals | Stable storage >12 months | Prevents gelation loss |
Activated carbon (optional) | 25-50°C, stirred | Colored bodies, oxidizable impurities | APHA color <50 | 95-98% recovery |
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